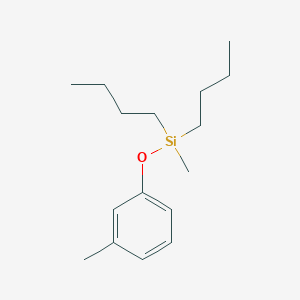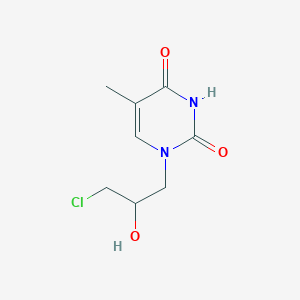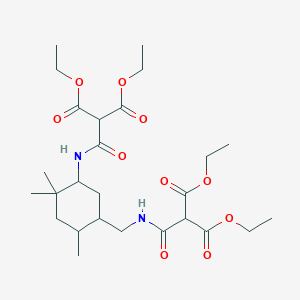
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-3a,5,6-trimethyl-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-3a,5,6-trimethyl-, trans- is a chemical compound with the molecular formula C11H14O3 It is a derivative of isobenzofurandione and is characterized by its tetrahydro structure with three methyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-3a,5,6-trimethyl-, trans- can be synthesized through a Diels-Alder reaction involving maleic anhydride and a suitable diene. The reaction typically occurs under controlled temperature conditions ranging from 65°C to 90°C . The reaction is exothermic, releasing energy in the form of heat.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where the Diels-Alder reaction is carried out. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-3a,5,6-trimethyl-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-3a,5,6-trimethyl-, trans- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-3a,5,6-trimethyl-, trans- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in redox reactions, influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-: Similar structure with a methyl group at a different position.
cis-1,2,3,6-Tetrahydrophthalic anhydride: A stereoisomer with different spatial arrangement.
4-Cyclohexene-1,2-dicarboxylic anhydride: Another derivative with a similar core structure.
Uniqueness
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-3a,5,6-trimethyl-, trans- is unique due to its specific arrangement of methyl groups and its trans-configuration. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
60123-83-3 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
(3aR,7aR)-5,6,7a-trimethyl-4,7-dihydro-3aH-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C11H14O3/c1-6-4-8-9(12)14-10(13)11(8,3)5-7(6)2/h8H,4-5H2,1-3H3/t8-,11+/m0/s1 |
Clé InChI |
ZBEBTUUTENMMKQ-GZMMTYOYSA-N |
SMILES isomérique |
CC1=C(C[C@@]2([C@@H](C1)C(=O)OC2=O)C)C |
SMILES canonique |
CC1=C(CC2(C(C1)C(=O)OC2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-[(chloroacetyl)oxy]benzoate](/img/structure/B14602109.png)




![2-[3-(Trifluoromethyl)phenyl]tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B14602149.png)





